An In-depth Technical Guide to the Properties of Acetaldehyde Hydrazone
An In-depth Technical Guide to the Properties of Acetaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde (B116499) hydrazone (C₂H₆N₂) is an organic compound belonging to the hydrazone class, characterized by a carbon-nitrogen double bond. Hydrazones are synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or ketone.[1] This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of acetaldehyde hydrazone, with a focus on its synthesis, reactivity, and potential biological significance. Due to the limited availability of specific experimental data for acetaldehyde hydrazone, this guide also incorporates data from closely related derivatives and the broader class of hydrazones to provide a thorough understanding.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Acetaldehyde Hydrazone and Its Derivatives
| Property | Acetaldehyde Hydrazone (Computed) | Acetaldehyde Phenylhydrazone (Experimental) | Acetaldehyde Dimethylhydrazone (Computed) |
| Molecular Formula | C₂H₆N₂[2] | C₈H₁₀N₂[3] | C₄H₁₀N₂ |
| Molecular Weight | 58.08 g/mol [2] | 134.18 g/mol [3] | 86.14 g/mol |
| IUPAC Name | (E)-ethylidenehydrazine[2] | N-[(E)-ethylideneamino]aniline | (E)-ethanal dimethylhydrazone |
| CAS Number | 11332413 (for (E)-isomer)[2] | 935-07-9[3] | 7422-90-4 |
| Melting Point | Not available | 56 to 101 °C (variable)[3] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
| XLogP3 | -0.3[2] | Not available | Not available |
| Hydrogen Bond Donor Count | 1[2] | 1[3] | 0 |
| Hydrogen Bond Acceptor Count | 2[2] | 2[3] | 2 |
| Rotatable Bond Count | 0[2] | 1[3] | 1 |
Synthesis of Acetaldehyde Hydrazone
The synthesis of hydrazones is generally achieved through a condensation reaction between a hydrazine and a carbonyl compound, in this case, acetaldehyde.[1] The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
General Experimental Protocol for Hydrazone Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of acetaldehyde hydrazone.
Materials:
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Acetaldehyde (1.0 equivalent)
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Hydrazine hydrate (B1144303) (1.0-1.2 equivalents)
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Ethanol (B145695) (or other suitable solvent)
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Glacial acetic acid (catalytic amount)
Procedure:
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Dissolve acetaldehyde in ethanol in a round-bottom flask.
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Add a catalytic amount of glacial acetic acid to the solution.
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Slowly add hydrazine hydrate to the reaction mixture with stirring.
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The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism
The formation of acetaldehyde hydrazone proceeds through a two-step mechanism: nucleophilic addition of hydrazine to the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule.
Caption: Mechanism of Acetaldehyde Hydrazone Formation.
Spectroscopic Properties
Specific experimental spectroscopic data for acetaldehyde hydrazone is scarce in the reviewed literature. However, characteristic spectral features can be predicted based on the functional groups present and data from its derivatives.
¹H NMR Spectroscopy:
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CH₃ group: A doublet in the upfield region.
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CH=N proton: A quartet in the downfield region, coupled to the methyl protons.
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NH₂ protons: A broad singlet.
¹³C NMR Spectroscopy:
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CH₃ carbon: A signal in the aliphatic region.
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C=N carbon: A signal in the downfield region, characteristic of imines. For comparison, the C=O of acetaldehyde appears around 200 ppm.[4]
Infrared (IR) Spectroscopy:
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N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
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C=N stretching: A sharp band around 1600-1650 cm⁻¹.
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C-H stretching: Bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of acetaldehyde hydrazone (m/z = 58). Fragmentation patterns would likely involve the loss of small neutral molecules such as N₂ or NH₃, and cleavage of the C-C and C-N bonds.
Reactivity and Chemical Properties
Hydrazones are versatile intermediates in organic synthesis.
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Hydrolysis: Hydrazones can be hydrolyzed back to their parent aldehyde/ketone and hydrazine under acidic conditions.[1]
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Wolff-Kishner Reduction: Acetaldehyde hydrazone can be reduced to ethane (B1197151) under basic conditions with heat, a reaction known as the Wolff-Kishner reduction.[5]
